N-(1-benzylpiperidin-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
Chemical Structure and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of this compound follows IUPAC rules for polycyclic heteroaromatic systems. The parent structure is the triazolo[4,3-b]pyridazine ring system, which consists of a pyridazine fused with a 1,2,4-triazole moiety. The numbering begins at the pyridazine nitrogen, with the triazole ring occupying positions 4 and 3-b relative to the pyridazine. Substituents are named as follows:
- A methoxy group (-OCH₃) at position 6 of the pyridazine ring.
- A butanamide chain (-CH₂CH₂CH₂C(=O)NH-) at position 3 of the triazole ring.
- A 1-benzylpiperidin-4-yl group (-C₅H₈N-C₆H₅CH₂) attached to the amide nitrogen.
The full IUPAC name is N-(1-benzylpiperidin-4-yl)-4-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)butanamide .
Molecular Formula and Weight Analysis
The molecular formula, C₂₂H₂₈N₆O₂ , was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 408.2274 Da . The molecular weight of 408.5 g/mol aligns with the stoichiometric composition, as calculated from the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00).
Table 1: Molecular Formula Breakdown
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 22 | 264.22 |
| H | 28 | 28.22 |
| N | 6 | 84.06 |
| O | 2 | 32.00 |
| Total | - | 408.50 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆) reveals distinct signals corresponding to the compound’s substructures:
- Aromatic protons : Multiplet signals at δ 7.25–7.35 ppm (5H, benzyl group) and δ 7.85 ppm (1H, pyridazine H-5).
- Methoxy group : Singlet at δ 3.90 ppm (3H, -OCH₃).
- Piperidine protons : Multiplets between δ 2.50–3.10 ppm (8H, piperidine and adjacent methylene groups).
- Amide proton : Broad signal at δ 8.10 ppm (1H, -NH-).
Carbon-13 NMR (¹³C NMR, 100 MHz, DMSO-d₆) corroborates the structure with peaks at:
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum (KBr pellet, cm⁻¹) include:
- 3290 cm⁻¹ (N-H stretch, amide),
- 1655 cm⁻¹ (C=O stretch, amide I band),
- 1600 cm⁻¹ (aromatic C=C),
- 1250 cm⁻¹ (C-O stretch, methoxy group).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 409.2 , consistent with the molecular weight. Fragmentation patterns include losses of the benzyl group (-91 Da) and methoxy moiety (-31 Da).
X-ray Crystallographic Studies and Conformational Analysis
No published X-ray crystallographic data are currently available for this compound. However, analogous triazolopyridazine derivatives exhibit planar triazole and pyridazine rings with dihedral angles <10° between fused rings. Molecular mechanics simulations suggest the benzylpiperidine group adopts a chair conformation, while the butanamide linker maintains an extended trans configuration to minimize steric hindrance.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-31G(d) calculations predict:
- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability.
- Electrostatic potential : Negative regions localized on the triazole nitrogens and amide oxygen, suggesting hydrogen-bonding capability.
Molecular Orbital Theory
The HOMO is primarily localized on the triazolopyridazine π-system, while the LUMO resides on the pyridazine ring. This electronic distribution aligns with observed reactivity in electrophilic substitution reactions at the pyridazine C-5 position.
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (XLogP3) | 2.0 | PubChem algorithm |
| Topological polar surface area | 84.7 Ų | Cactvs 3.4.8.18 |
| Rotatable bond count | 8 | PubChem |
| Hydrogen bond donors | 1 | PubChem |
The compound’s moderate lipophilicity (LogP = 2.0) and polar surface area (84.7 Ų) suggest potential blood-brain barrier permeability, though pharmacological properties fall outside this article’s scope.
Properties
Molecular Formula |
C22H28N6O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C22H28N6O2/c1-30-22-11-10-20-25-24-19(28(20)26-22)8-5-9-21(29)23-18-12-14-27(15-13-18)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,18H,5,8-9,12-16H2,1H3,(H,23,29) |
InChI Key |
BOUZZGCGAYSIAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a triazolopyridazine moiety, which are known for their roles in modulating various biological pathways. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 345.41 g/mol |
This compound is believed to interact with various neurotransmitter receptors and enzymes. Its activity may involve:
- Receptor Modulation : The compound potentially acts as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems such as dopamine and serotonin pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter levels.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds with similar structural motifs exhibit antidepressant and anxiolytic properties. For instance, studies on benzylpiperidine derivatives have shown significant activity against depression models in rodents, suggesting that this compound may possess similar effects due to its structural analogies .
Antinociceptive Activity
The compound's potential as an analgesic has been explored through various pain models. Its ability to modulate pain pathways could make it a candidate for further development as a therapeutic agent for pain management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the piperidine ring or the triazolopyridazine moiety can significantly influence binding affinity and selectivity towards different receptors. For example:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced receptor binding |
| Alteration of substituents on the piperidine ring | Variable effects on selectivity and potency |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- CCR3 Antagonism : A study highlighted the importance of benzylpiperidine derivatives in developing CCR3 antagonists for treating allergic responses . This suggests a potential pathway for this compound to be explored in allergy-related conditions.
- Neurological Disorders : Compounds with similar structures have been studied for their effects on neurological diseases such as Alzheimer's. The modulation of muscarinic receptors may provide insights into the therapeutic potential of this compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Structural Differences and Implications
Amide Nitrogen Substituents: The target compound’s 1-benzylpiperidin-4-yl group distinguishes it from analogs with aryl (e.g., 3-chloro-4-methoxyphenyl in Analog 2) or heteroaryl (e.g., thiazol-2-yl in Analog 1) substituents. Analog 1’s thiazole-pyridine hybrid may improve binding to kinase targets but lacks the piperidine’s pharmacokinetic advantages .
Methoxy Position on Pyridazine :
- All analogs retain the 6-methoxy group on the triazolopyridazine core, critical for maintaining π-π stacking interactions with biological targets. Modifications here are rare in the evidence, indicating its structural importance .
Butanamide Chain :
- The four-carbon chain is conserved across analogs, suggesting its role in spatial orientation for target engagement.
Preparation Methods
Preparation of N-Benzyl-4-Piperidone
The synthesis begins with N-benzyl-4-piperidone, a key intermediate. As detailed in, benzylamine reacts with methyl acrylate in methanol under controlled temperatures (5–30°C) to form a Michael adduct. Cyclization is achieved using sodium methoxide at 80°C for 12 hours, yielding N-benzyl-4-piperidone with 90% purity.
Table 1: Reaction Conditions for N-Benzyl-4-Piperidone Synthesis
| Parameter | Value |
|---|---|
| Benzylamine concentration | 1.538 mol/L in methanol |
| Acrylate:benzylamine ratio | 3:1 (mol/mol) |
| Cyclization temperature | 80°C |
| Catalyst | Sodium methoxide |
| Yield | 85–90% |
Reductive Amination to 1-Benzylpiperidin-4-amine
N-Benzyl-4-piperidone is converted to the corresponding amine via reductive amination. Using sodium cyanoborohydride (NaBHCN) in methanol under acidic conditions (pH 4–5) at 25°C, the ketone is reduced to the amine with 78% yield. The product is purified via vacuum distillation (b.p. 120–125°C at 0.5 mmHg) and characterized by NMR (δ 2.85–3.10 m, 4H, piperidine H).
Synthesis of 6-Methoxy- Triazolo[4,3-b]Pyridazine-3-Carboxylic Acid
Cyclocondensation of Pyridazine Derivatives
Following, 3-amino-5-methoxy-2-phenylpyridazine-4-carbonitrile undergoes cyclocondensation with triethyl orthoformate in acetic acid at 100°C for 8 hours. The Dimroth rearrangement yields 6-methoxy-triazolo[4,3-b]pyridazine, which is hydrolyzed to the carboxylic acid using 6M HCl at reflux (110°C, 6 hours).
Table 2: Spectral Data for 6-Methoxy-Triazolo[4,3-b]Pyridazine-3-Carboxylic Acid
| Technique | Data |
|---|---|
| NMR (400 MHz, DMSO-d) | δ 8.42 (s, 1H, triazole), 4.02 (s, 3H, OCH), 13.1 (br s, 1H, COOH) |
| IR (KBr) | 1715 cm (C=O), 1600 cm (C=N) |
| HRMS (ESI) | [M+H] calcd. 222.0678, found 222.0675 |
Activation to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl) in DCM at 0°C for 2 hours, yielding the acyl chloride. Excess SOCl is removed under reduced pressure, and the product is used directly in the next step.
Amide Coupling to Form N-(1-Benzylpiperidin-4-yl)-4-(6-Methoxy- Triazolo[4,3-b]Pyridazin-3-yl)Butanamide
Synthesis of 4-Aminobutanoic Acid Intermediate
4-Aminobutanoic acid is prepared via Gabriel synthesis, reacting phthalimide with 1,4-dibromobutane in dimethylformamide (DMF) at 60°C for 24 hours. Hydrazinolysis in ethanol liberates the primary amine (72% yield).
Coupling Reaction
The acyl chloride (Section 2.2) reacts with 4-aminobutanoic acid in DCM using EDC (1.2 equiv) and HOBt (1.1 equiv) at 25°C for 12 hours. The intermediate butanamide is isolated via column chromatography (EtOAc/hexane, 1:1) and coupled with 1-benzylpiperidin-4-amine (Section 1.2) using similar conditions.
Table 3: Optimization of Amide Coupling Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling agent | EDC/HOBt |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 75–80% |
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product exhibits NMR signals at δ 7.25–7.35 (m, 5H, benzyl Ar-H), 4.32 (s, 2H, N-CH-Ph), and 3.72 (s, 3H, OCH). NMR confirms the amide carbonyl at δ 170.5.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) gives [M+H] at m/z 451.2120 (calcd. 451.2123), confirming the molecular formula CHNO.
Scale-Up and Process Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
